N-(3-bromo-5-chlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide
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Overview
Description
N-(3-bromo-5-chlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, as well as an ethylsulfonyl group on another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-5-chlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-5-chloroaniline and 4-ethylsulfonylbenzoyl chloride.
Acylation Reaction: The 3-bromo-5-chloroaniline undergoes an acylation reaction with 4-ethylsulfonylbenzoyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial purification methods may include crystallization, distillation, and advanced chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-5-chlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the ethylsulfonyl group.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products may include derivatives with different substituents on the phenyl ring.
Oxidation: Oxidation of the ethylsulfonyl group can lead to the formation of sulfonic acids.
Reduction: Reduction can result in the formation of ethylsulfides.
Hydrolysis: Hydrolysis of the acetamide group yields the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(3-bromo-5-chlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromo-5-chlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
N-(3-bromo-5-chlorophenyl)-2-(4-methylsulfonylphenyl)acetamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
N-(3-bromo-5-chlorophenyl)-2-(4-ethylsulfonylphenyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
N-(3-bromo-5-chlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide is unique due to the presence of both bromo and chloro substituents on the phenyl ring, as well as the ethylsulfonyl group
Properties
Molecular Formula |
C16H15BrClNO3S |
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Molecular Weight |
416.7 g/mol |
IUPAC Name |
N-(3-bromo-5-chlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C16H15BrClNO3S/c1-2-23(21,22)15-5-3-11(4-6-15)7-16(20)19-14-9-12(17)8-13(18)10-14/h3-6,8-10H,2,7H2,1H3,(H,19,20) |
InChI Key |
KFZREGQSZWANQF-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=CC(=C2)Br)Cl |
Origin of Product |
United States |
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